

Daminozide-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Daminozide-d4*

Cat. No.: *B10855961*

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This technical guide provides an in-depth overview of **Daminozide-d4**, a deuterated analog of the plant growth regulator Daminozide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and relevant experimental protocols.

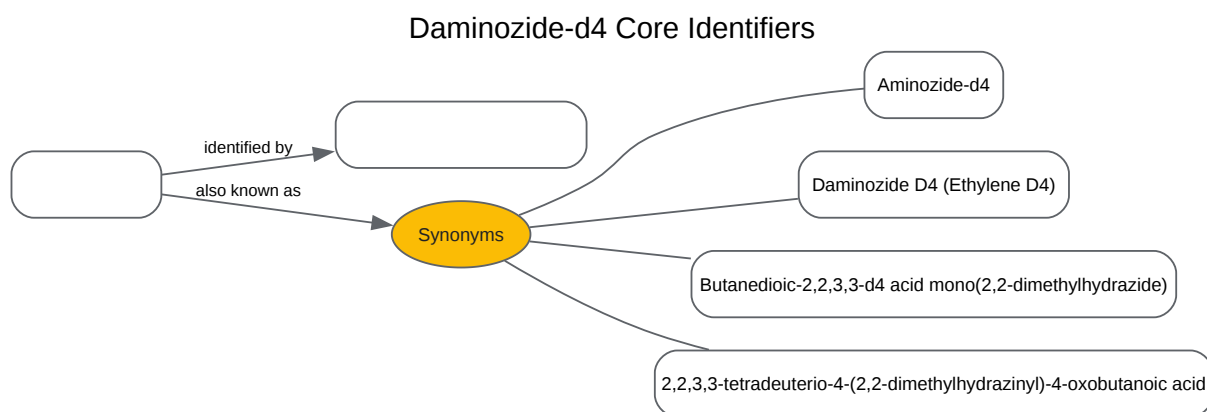
Core Chemical Data

Daminozide-d4, the isotopically labeled version of Daminozide, is primarily utilized as an internal standard in analytical chemistry for the precise quantification of its unlabeled counterpart. While it does not have a unique CAS number, it is identified by the CAS number of the parent compound, 1596-84-5.

Property	Data
CAS Number	1596-84-5 (unlabeled)[1][2][3]
Chemical Formula	C ₆ H ₈ D ₄ N ₂ O ₃ [1]
Molecular Weight	164.20 g/mol [1]
Synonyms	Aminozone-d4, Daminozone D4 (Ethylene D4), Butanedioic-2,2,3,3-d4 acid mono(2,2-dimethylhydrazide), 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid
Purity	Typically ≥95% (HPLC) or ≥98%
Solubility	DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml
Physical Form	Solid
Storage Temperature	-20°C

Logical Relationship Diagram

The following diagram illustrates the relationships between **Daminozone-d4** and its key identifiers.



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Daminozide-d4 and its associated identifiers.

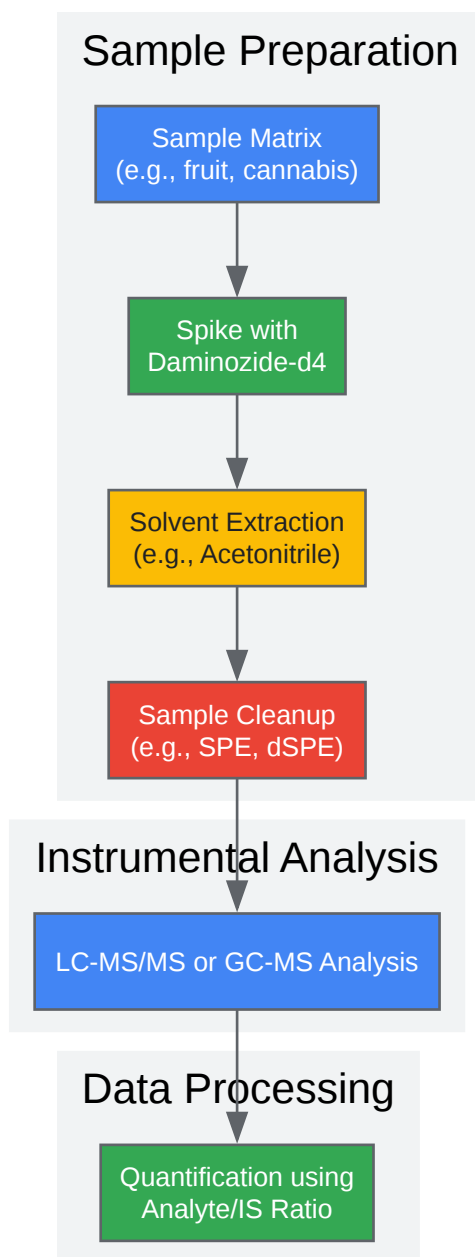
Experimental Protocols

Daminozide-d4 is a critical component in analytical methodologies for the detection and quantification of Daminozide residues in various matrices, including agricultural products and cannabis. Its use as an internal standard is crucial for correcting matrix effects and ensuring accurate results in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

General Workflow for Daminozide Analysis using Daminozide-d4 Internal Standard

The following diagram outlines a typical workflow for the analysis of Daminozide in a sample matrix using **Daminozide-d4** as an internal standard.

Analytical Workflow for Daminozide Quantification



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Workflow for Daminozide analysis with an internal standard.

Detailed Methodologies

1. Analysis of Daminozide in Agricultural Products (GC-MS)

This method is suitable for the determination of Daminozide in fruits and vegetables.

- **Sample Preparation:** Homogenize approximately 1 kg of the sample. For powdered samples like tea, use 5.00 g.
- **Extraction:** The specific extraction solvent is not detailed in the immediate search results, but a common approach for pesticide residue analysis involves an organic solvent like acetonitrile.
- **Derivatization:** The method involves derivatization to improve the volatility and chromatographic properties of Daminozide for GC analysis.
- **Cleanup:** A cleanup step using a solid-phase extraction (SPE) cartridge, such as alumina, is employed to remove interfering matrix components. The eluate is concentrated before analysis.
- **Instrumentation:** A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for separation and detection.
- **Quantification:** **Daminozide-d4** is added as an internal standard at the beginning of the sample preparation process to compensate for any loss of analyte during the procedure and for matrix effects. The concentration of Daminozide is calculated based on the ratio of the peak area of the analyte to that of the internal standard.

2. Analysis of Pesticide Residues in Cannabis (LC-MS/MS)

This protocol outlines the use of **Daminozide-d4** as an internal standard for the quantification of Daminozide in cannabis flower.

- **Sample Preparation:** Weigh 1 gram of milled cannabis into a centrifuge tube.
- **Internal Standard Spiking:** Add a known amount of **Daminozide-d4** internal standard solution to the sample.
- **Extraction:** Add 5 mL of acetonitrile with 1% acetic acid, vortex for 5 minutes, and then centrifuge.
- **Cleanup:** The supernatant is passed through a C18 solid-phase extraction (SPE) tube. The resulting extract is then diluted.

- Instrumentation: An LC-MS/MS system is used for the analysis. This technique provides high selectivity and sensitivity.
- Quantification: The concentration of Daminozide is determined by creating a calibration curve and using the ratio of the analyte peak area to the internal standard (**Daminozide-d4**) peak area. In cases where there are significant differences in the recovery of the analyte and its corresponding internal standard, the next nearest-eluting internal standard may be used for quantification.

It is important to note that for some matrices and cleanup procedures, such as those using primary secondary amine (PSA) sorbent, Daminozide may be strongly retained. In such cases, analysis may need to be performed on the extract before the cleanup step to ensure accurate recovery data.

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